

1H-Indole-2-Carbohydrazide: A Versatile Intermediate in Medicinal Chemistry

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Compound of Interest

Compound Name: *1H-indole-2-carbohydrazide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-2-carbohydrazide has emerged as a pivotal scaffold in the realm of medicinal chemistry, serving as a versatile synthetic intermediate for the generation of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, combining the privileged indole nucleus with a reactive carbohydrazide moiety, allow for facile chemical modifications and the construction of novel molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and extensive applications of **1H-indole-2-carbohydrazide** in the design and development of new therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a structured summary of the biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

The indole ring is a fundamental structural motif found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.^{[1][2]} The incorporation of a carbohydrazide group at the 2-position of the indole ring yields **1H-indole-2-carbohydrazide**, a highly valuable intermediate.^[3] This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems such as Schiff bases, 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones.^{[1][4][5][6]} These resulting compounds have demonstrated a wide range of

pharmacological effects, making **1H-indole-2-carbohydrazide** a key building block in modern drug discovery.^{[7][8][9]}

Synthesis of 1H-Indole-2-Carbohydrazide

The most common and efficient method for the synthesis of **1H-indole-2-carbohydrazide** involves the hydrazinolysis of an ester precursor, typically methyl or ethyl 1H-indole-2-carboxylate. This reaction is generally carried out in an alcoholic solvent at room temperature or with gentle heating.

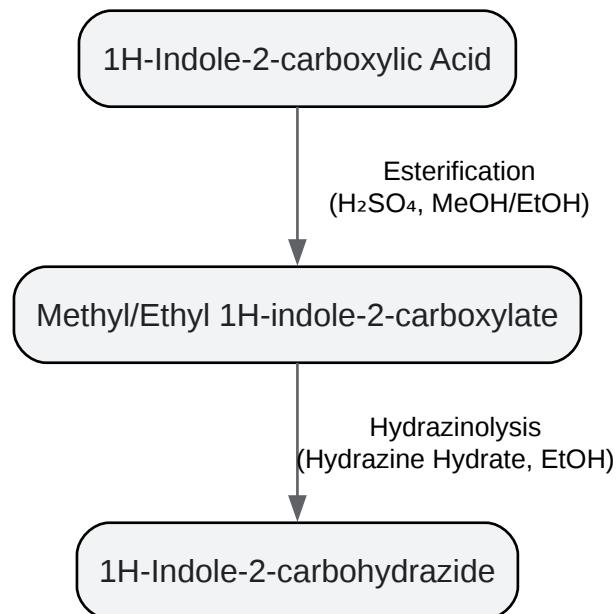
Experimental Protocol: Synthesis from Methyl 1H-indole-2-carboxylate

A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine hydrate (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.^[10] Following the reaction, water is added to the mixture, leading to the precipitation of a white solid. This solid, **1H-indole-2-carbohydrazide**, is then collected by filtration to yield the pure product.^[10]

Experimental Protocol: Synthesis from Ethyl 1H-indole-2-carboxylate

To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in 15 mL of absolute ethanol, hydrazine monohydrate (4 mL, 79.90 mmol) is added.^[11] The reaction mixture is then processed to isolate the **1H-indole-2-carbohydrazide** product.

Below is a general workflow for the synthesis of **1H-indole-2-carbohydrazide**.



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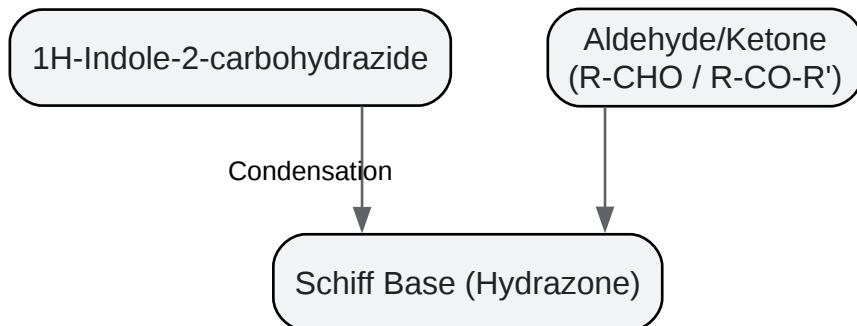
Figure 1: General synthetic pathway to **1H-indole-2-carbohydrazide**.

Chemical Reactivity and Derivatization

The carbohydrazide moiety of **1H-indole-2-carbohydrazide** is a nucleophilic center that readily reacts with various electrophiles, paving the way for the synthesis of a multitude of derivatives.

Formation of Schiff Bases (Hydrazones)

Condensation of **1H-indole-2-carbohydrazide** with various aldehydes and ketones in an appropriate solvent, often with catalytic amounts of acid, yields the corresponding Schiff bases (hydrazones).^{[5][12][13]} These reactions are typically high-yielding and provide a straightforward method for introducing diverse substituents.



[Click to download full resolution via product page](#)**Figure 2:** Synthesis of Schiff bases from **1H-indole-2-carbohydrazide**.

Synthesis of 1,2,4-Triazoles

1H-Indole-2-carbohydrazide can be converted to 1,2,4-triazole derivatives through a multi-step process. This typically involves reaction with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

Synthesis of Pyrazole Derivatives

1H-indole-2-carbohydrazide serves as a key intermediate in the synthesis of pyrazole derivatives, which are known for their wide range of pharmacological activities.[3][6][14]

Biological Activities of **1H-Indole-2-Carbohydrazide** Derivatives

The derivatives of **1H-indole-2-carbohydrazide** have been extensively evaluated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new drugs.

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of **1H-indole-2-carbohydrazide** derivatives.[1] Schiff bases and other heterocyclic derivatives have shown activity against a range of bacteria and fungi, including *Staphylococcus aureus*, *Escherichia coli*, *Salmonella Typhi*, *Candida albicans*, *Aspergillus flavus*, and *Aspergillus niger*.[1] Some compounds have exhibited minimum inhibitory concentration (MIC) values in the range of 1.56–6.25 µg/mL, comparable to standard antimicrobial drugs.[1]

Table 1: Antimicrobial Activity of Selected **1H-Indole-2-Carbohydrazide** Derivatives

Compound Type	Target Organism	MIC (µg/mL)	Reference
Schiff Base Derivatives	Staphylococcus aureus	1.56 - 6.25	[1]
Schiff Base Derivatives	Escherichia coli	1.56 - 6.25	[1]
Schiff Base Derivatives	Mycobacterium tuberculosis	1.56 - 6.25	[1]
1,2,4-Triazole Derivatives	Various Bacteria & Fungi	3.125 - 50	[15]

Anticancer Activity

Derivatives of **1H-indole-2-carbohydrazide** have shown promising anticancer activity against various human cancer cell lines.[\[7\]](#)[\[16\]](#)[\[17\]](#) Some compounds have demonstrated potent cytotoxic effects with GI50 values in the sub-micromolar range.[\[17\]](#) The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a validated target in cancer therapy.[\[7\]](#)[\[16\]](#)[\[18\]](#)

Table 2: Anticancer Activity of Selected **1H-Indole-2-Carbohydrazide** Derivatives

Derivative	Cancer Cell Line	Activity (GI50/IC50)	Mechanism of Action	Reference
Furanyl-3-phenyl-1H-indole-2-carbohydrazide	COLO 205 (Colon)	LC50 = 71 nM	Tubulin Inhibition	[7]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide	A549 (Lung)	IC50 = 0.19 μM	Tubulin Inhibition	[16]
Indole-2-carbohydrazide derivative (24f)	HCT116 (Colon)	GI50 = 8.1 μM	Anti-angiogenic	[17]
Indole-2-carbohydrazide derivative (24f)	SW480 (Colon)	GI50 = 7.9 μM	Anti-angiogenic	[17]

Antitubercular Activity

The emergence of multidrug-resistant strains of *Mycobacterium tuberculosis* has necessitated the search for new antitubercular agents. Indole-based compounds, including derivatives of **1H-indole-2-carbohydrazide**, have shown significant potential in this area.[\[9\]](#)[\[19\]](#)[\[20\]](#) Some indole-2-carboxamides have demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of *M. tuberculosis*.[\[19\]](#)

Table 3: Antitubercular Activity of Selected Indole Derivatives

Compound Type	Strain	Activity (MIC)	Reference
Indole-2-carboxamide (26)	M. tuberculosis (drug-sensitive)	0.012 μ M	[19]
5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones	M. tuberculosis H37Rv	Significant Inhibition	[20]
Carbohydrazide Derivatives (6f)	M. tuberculosis mc26230	4 μ g/mL	[21]

Other Biological Activities

Derivatives of **1H-indole-2-carbohydrazide** have also been investigated for other pharmacological activities, including:

- α -Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have shown potent α -glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug acarbose, suggesting their potential in the management of diabetes.[\[10\]](#)
- Anti-inflammatory and Analgesic Activity: Schiff base derivatives have been reported to possess analgesic properties.[\[12\]](#)
- Anticonvulsant Activity: The indole nucleus is a component of several anticonvulsant agents, and derivatives of **1H-indole-2-carbohydrazide** are being explored for this application.[\[2\]](#)

Conclusion

1H-Indole-2-carbohydrazide stands out as a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide a robust platform for the generation of a wide array of heterocyclic compounds. The diverse and potent biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antitubercular effects, underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents. Further exploration and functionalization of the **1H-indole-2-carbohydrazide** core hold significant promise for the development of next-generation drugs to address unmet medical needs.

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